4-[4-(morpholine-4-sulfonyl)benzenesulfonamido]butanoic acid
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Overview
Description
4-[4-(morpholine-4-sulfonyl)benzenesulfonamido]butanoic acid is a synthetic organic compound with the molecular formula C14H20N2O7S2 and a molecular weight of 392.45 g/mol . This compound is characterized by the presence of a morpholine ring, sulfonyl groups, and a butanoic acid moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(morpholine-4-sulfonyl)benzenesulfonamido]butanoic acid typically involves the following steps:
Formation of the sulfonyl chloride intermediate: The reaction begins with the sulfonation of morpholine to form morpholine-4-sulfonyl chloride.
Coupling with benzenesulfonamide: The sulfonyl chloride intermediate is then reacted with benzenesulfonamide to form 4-(morpholine-4-sulfonyl)benzenesulfonamide.
Attachment of the butanoic acid moiety: Finally, the benzenesulfonamide derivative is coupled with butanoic acid under appropriate reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(morpholine-4-sulfonyl)benzenesulfonamido]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the sulfonyl groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides .
Scientific Research Applications
4-[4-(morpholine-4-sulfonyl)benzenesulfonamido]butanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-[4-(morpholine-4-sulfonyl)benzenesulfonamido]butanoic acid involves its interaction with specific molecular targets. The sulfonyl and morpholine groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate biochemical pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-(morpholine-4-sulfonyl)benzenesulfonamide
- 4-(morpholine-4-sulfonyl)benzoic acid
- 4-(morpholine-4-sulfonyl)phenylacetic acid
Uniqueness
4-[4-(morpholine-4-sulfonyl)benzenesulfonamido]butanoic acid is unique due to the presence of both sulfonyl and butanoic acid groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound .
Properties
IUPAC Name |
4-[(4-morpholin-4-ylsulfonylphenyl)sulfonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O7S2/c17-14(18)2-1-7-15-24(19,20)12-3-5-13(6-4-12)25(21,22)16-8-10-23-11-9-16/h3-6,15H,1-2,7-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGOVWRQLRIXBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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